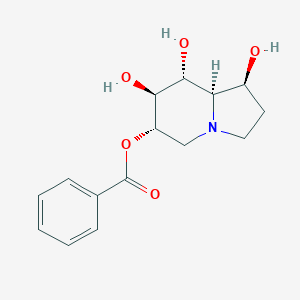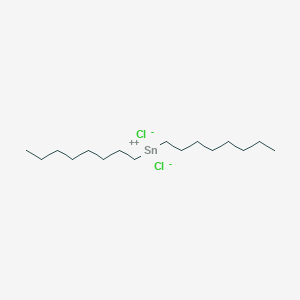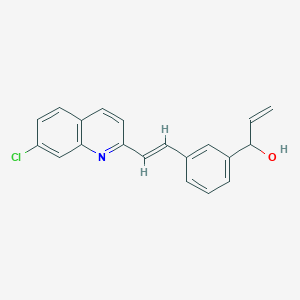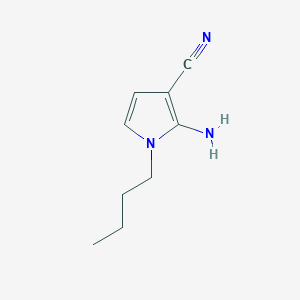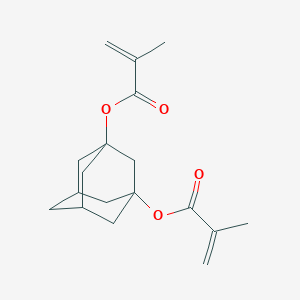
1,3-Adamantanediol diméthacrylate
Vue d'ensemble
Description
1,3-Adamantanediol dimethacrylate is a chemical compound with the molecular formula C18H24O4. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is commonly used in the synthesis of specialty polymers and dental materials due to its unique structural properties .
Applications De Recherche Scientifique
1,3-Adamantanediol dimethacrylate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that adamantane derivatives often interact with various biological targets due to their unique cage-like structure .
Mode of Action
Adamantane derivatives are known for their ability to interact with biological systems, often through hydrophobic interactions .
Result of Action
It’s known that adamantane derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Adamantanediol dimethacrylate can be synthesized from 1,3-adamantanediol and methacrylic acid. The reaction typically involves esterification, where the hydroxyl groups of 1,3-adamantanediol react with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-adamantanediol dimethacrylate often involves the use of advanced techniques to ensure high yield and purity. One common method includes the use of 1-adamantanol as a starting material, which undergoes nitration, followed by hydrolysis and esterification to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Adamantanediol dimethacrylate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through esterification of 1,3-adamantanediol with methacrylic acid.
Polymerization: It can undergo free radical polymerization to form cross-linked polymers, which are used in dental and industrial applications.
Common Reagents and Conditions
Catalysts: Sulfuric acid is commonly used as a catalyst in the esterification process.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Adamantanediol: This compound is a precursor to 1,3-adamantanediol dimethacrylate and shares similar structural features.
Glycerol dimethacrylate: Another compound used in polymer synthesis, but it lacks the rigid adamantane structure, which imparts unique properties to 1,3-adamantanediol dimethacrylate.
Uniqueness
1,3-Adamantanediol dimethacrylate is unique due to its adamantane core, which provides exceptional thermal stability and mechanical strength. This makes it superior to other methacrylate compounds in applications requiring high-performance materials .
Propriétés
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDPKCUTBVCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122066-43-7 | |
| Record name | 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




